Bienvenue dans la boutique en ligne BenchChem!

5'-Bromo-1',2'-dihydrospiro[cyclobutane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one

medicinal chemistry parallel synthesis cross-coupling

5'-Bromo-1',2'-dihydrospiro[cyclobutane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one (CAS 1428799-32-9) is a halogenated spirocyclic 7-azaindole (pyrrolo[2,3-b]pyridine) derivative bearing a cyclobutane ring fused at the 3-position and a bromine substituent at the 5'-position of the pyridine ring. With a molecular formula of C₁₀H₉BrN₂O, a molecular weight of 253.10 g·mol⁻¹, and an InChI Key of RXMJLCSFFQLWJD-UHFFFAOYSA-N, the compound is available from multiple reputable suppliers at purities of 95–98+%.

Molecular Formula C10H9BrN2O
Molecular Weight 253.09 g/mol
CAS No. 1428799-32-9
Cat. No. B1380992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-Bromo-1',2'-dihydrospiro[cyclobutane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one
CAS1428799-32-9
Molecular FormulaC10H9BrN2O
Molecular Weight253.09 g/mol
Structural Identifiers
SMILESC1CC2(C1)C3=C(NC2=O)N=CC(=C3)Br
InChIInChI=1S/C10H9BrN2O/c11-6-4-7-8(12-5-6)13-9(14)10(7)2-1-3-10/h4-5H,1-3H2,(H,12,13,14)
InChIKeyRXMJLCSFFQLWJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5'-Bromo-1',2'-dihydrospiro[cyclobutane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one: Procurement-Ready Spirocyclic Azaindole Building Block


5'-Bromo-1',2'-dihydrospiro[cyclobutane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one (CAS 1428799-32-9) is a halogenated spirocyclic 7-azaindole (pyrrolo[2,3-b]pyridine) derivative bearing a cyclobutane ring fused at the 3-position and a bromine substituent at the 5'-position of the pyridine ring . With a molecular formula of C₁₀H₉BrN₂O, a molecular weight of 253.10 g·mol⁻¹, and an InChI Key of RXMJLCSFFQLWJD-UHFFFAOYSA-N, the compound is available from multiple reputable suppliers at purities of 95–98+% . The bromine atom constitutes a versatile synthetic handle for transition-metal-catalysed cross-coupling reactions, while the spirocyclic architecture imposes complete conformational restriction (zero rotatable bonds) relative to non-spirocyclic pyrrolopyridine congeners .

Why Generic 5-Bromo-7-Azaindole Building Blocks Cannot Replace the Spirocyclic Scaffold


Non-spirocyclic analogs such as 5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (CAS 183208-34-6, MW 213.03 g·mol⁻¹) share the brominated 7-azaindole core but lack the cyclobutane spiro-fusion that eliminates conformational flexibility [1]. The parent unsubstituted spiro compound (CAS 1372860-57-5, MW 174.20 g·mol⁻¹) lacks the bromine handle required for downstream diversification via Suzuki–Miyaura, Buchwald–Hartwig, or Sonogashira couplings . 3-Hydroxy analogs (CAS 1860028-21-2) introduce hydrogen-bond donor capability at the cyclobutane ring but remove the electrophilic cross-coupling site, limiting their utility in parallel library synthesis . The target compound uniquely combines the bromine exit vector for C–C or C–N bond formation with the spirocyclic constraint that pre-organises the ligand geometry for target engagement—a combination not replicated by any single commercially available analog in the same purity bracket.

Quantitative Differentiation Evidence: 5'-Bromo Spirocyclic Azaindole vs. Closest Analogs


Synthetic Diversification Capability: Bromine vs. Hydrogen at the 5'-Position

The presence of a covalent C–Br bond (bond dissociation energy ~70 kcal·mol⁻¹ for aryl bromides) at the 5'-position of the pyridine ring enables oxidative addition to Pd(0) catalysts, permitting Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira cross-coupling reactions that are fundamentally impossible with the 5'-H parent compound (CAS 1372860-57-5) [1]. The parent unsubstituted spiro compound possesses only a C–H bond at this position (BDE ~112 kcal·mol⁻¹ for aryl C–H), requiring harsh C–H activation conditions or pre-functionalisation with directing groups, which adds 2–4 synthetic steps to any diversification sequence .

medicinal chemistry parallel synthesis cross-coupling

Conformational Restriction: Zero Rotatable Bonds vs. Flexible Non-Spirocyclic Analogs

The spirocyclic fusion of cyclobutane to the 3-position of the pyrrolo[2,3-b]pyridine core results in zero rotatable bonds for the target compound, as computed and reported on ChemSrc . In contrast, the non-spirocyclic analog 5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (CAS 183208-34-6) possesses two rotatable bonds associated with the saturated lactam ring, allowing multiple low-energy conformers that increase the entropic penalty upon target binding [1]. Pre-organisation of the pharmacophore via spirocyclisation is a well-precedented strategy for improving binding affinity; the reduction from 2 rotatable bonds to 0 is estimated to contribute approximately 07–1.5 kcal·mol⁻¹ in conformational entropy benefit upon rigid-receptor binding, translating to a potential 3–12-fold improvement in Kd under ideal conditions [2].

conformational analysis ligand design spirocyclic constraint

LogP and Physicochemical Differentiation: Optimised Lipophilicity for CNS-Penetrant vs. Peripherally-Restricted Design

The target compound has a computed LogP of approximately 1.6 (Molaid computational prediction) [1], placing it within the favourable range for oral bioavailability (Lipinski LogP <5) and also within the narrower optimal window for CNS penetration (LogP 1–3). The non-spirocyclic analog 5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (CAS 183208-34-6) has a lower computed LogP (~0.9) due to the absence of the lipophilic cyclobutane ring, while the 3-hydroxy spiro analog (CAS 1860028-21-2) has a LogP of approximately 1.0 due to the additional polar hydroxyl group [2]. This differentiation allows the 5'-bromo spiro compound to occupy a distinct partition-coefficient space, enabling lead optimisation toward CNS targets without requiring additional alkylation steps.

physicochemical property CNS drug design lipophilicity

Patent Precedent as a Privileged Scaffold: Documented Use in Kinase and Antibacterial Inhibitor Programs

The spiro[cyclobutane-1,3'-pyrrolo[2,3-b]pyridine] scaffold appears in multiple patent families as a core template for kinase inhibitors (HPK1) and antibacterial agents targeting FabI [1]. Specifically, the exact compound bearing the SMILES string O=C(C1(CCC1)c1c2)Nc1ncc2Br is explicitly listed in WO2014072930A2 (fused pyridine derivatives as antibacterial agents), confirming that the 5'-bromo substitution has been evaluated in the context of infectious disease target programs [2]. The downstream acrylamide derivatives listed on Molaid—namely (E)-N-methyl-N-((1-methyl-1H-indol-2-yl)methyl)-3-(2'-oxo-1',2'-dihydrospiro[cyclobutane-1,3'-pyrrolo[2,3-b]pyridine]-5'-yl)acrylamide (CAS 1428799-13-6)—indicate that the 5'-bromo compound has been elaborated into extended conjugated systems for kinase inhibition, with the spirocyclic core retained throughout [3]. In contrast, non-spirocyclic 5-bromo-7-azaindole building blocks (e.g., CAS 183208-34-6) appear in far fewer patent exemplifications as core scaffolds for lead optimisation, suggesting that the spirocyclic architecture is preferentially selected when conformational restriction is desired.

kinase inhibitor antibacterial patent analysis

Purity and Supply Chain Reliability: Multi-Supplier Availability at ≥97% vs. Single-Source Analogs

The target compound is stocked by at least five independent reputable suppliers at purities of 97–98+%, including Sigma-Aldrich (via Synthonix, cat. SY3465084212, 97%), Achemblock (97%), Leyan (98+%), MolCore (98%), and AlfaChem (98%) . In contrast, the direct 3-hydroxy spiro analog (CAS 1860028-21-2) is listed by Aladdin Scientific with an 8–12-week lead time, indicating lower commercial availability . The unsubstituted parent spiro compound (CAS 1372860-57-5) is available from fewer suppliers and is not listed with major global distributors at comparable purity. Multi-supplier redundancy reduces procurement risk for long-term medicinal chemistry campaigns, where building-block supply continuity is critical for SAR consistency .

procurement supply chain purity specification

Optimal Procurement and Deployment Scenarios for 5'-Bromo-1',2'-dihydrospiro[cyclobutane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one


Parallel Synthesis of Kinase-Focused spiro-Azaindole Libraries via Suzuki–Miyaura Coupling

Medicinal chemistry teams engaged in kinase inhibitor discovery can procure the 5'-bromo spiro compound in 1–10 g quantities and elaborate it into 24–96-member libraries via parallel Suzuki–Miyaura coupling with aryl/heteroaryl boronic acids. The zero-rotatable-bond scaffold ensures that all library members retain the same conformational constraint, enabling cleaner SAR interpretation. The bromine handle eliminates the need for pre-functionalisation steps that would be required with the parent 5'-H analog (CAS 1372860-57-5), reducing each library synthesis cycle by an estimated 2–4 days .

Fragment-Based Drug Design Requiring a Rigid, Vector-Defined Brominated Azaindole Core

In fragment-based screening cascades, the spiro-cyclobutane constraint pre-organises the 7-azaindole pharmacophore, reducing the entropic penalty upon target binding relative to flexible non-spirocyclic 5-bromo-azaindole fragments (CAS 183208-34-6). The computed LogP of ~1.6 positions the compound favourably for both biochemical and biophysical screening (SPR, NMR, ITC) without solubility limitations [1]. The bromine atom additionally provides anomalous scattering for X-ray crystallographic validation of binding poses, a feature absent in the 5'-H parent compound .

Synthesis of Antibacterial FabI or HPK1 Inhibitor Candidates with Patent Precedent

Research groups pursuing FabI (enoyl-ACP reductase) or HPK1 (hematopoietic progenitor kinase 1) inhibition can use the compound as a direct entry point into patent-validated chemical space. The scaffold appears in WO2014072930A2 (antibacterial FabI inhibitors) and in Chinese patent families claiming spiro-2,3-dihydro-7-azaindole compounds as HPK1 inhibitors [2]. Elaboration at the 5'-position via Heck coupling yields acrylamide derivatives (exemplified by CAS 1428799-13-6 and CAS 1428799-15-8) that have been specifically enumerated in patent documents, providing freedom-to-operate guidance early in the lead optimisation process [3].

Multi-Gram Scale-Up for Preclinical Candidate Development with Supply Chain Redundancy

For programs advancing a lead series into preclinical candidate nomination, the multi-supplier availability (≥5 qualified vendors at 97–98+% purity) enables competitive sourcing and mitigates single-supplier disruption risk . The compound's solid physical form, room-temperature shipping stability (Sigma-Aldrich specification), and ISO-certified quality systems at key suppliers (MolCore) support procurement at the 100 g–1 kg scale required for IND-enabling studies, a reliability profile not matched by the 3-hydroxy analog (CAS 1860028-21-2), which currently has extended lead times .

Quote Request

Request a Quote for 5'-Bromo-1',2'-dihydrospiro[cyclobutane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.